
N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a derivative of oxadiazole, which is a five-membered heterocyclic ring containing nitrogen and oxygen atoms. The synthesis of this compound has been achieved through various methods, and it has been found to have several biochemical and physiological effects.
Scientific Research Applications
Pharmacological Potential
Research has explored heterocyclic derivatives, including oxadiazole and pyrazole, for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Compounds in this category have shown moderate to potent effects in preclinical evaluations, highlighting their potential for further development in therapeutic applications. Notably, some derivatives demonstrated significant binding affinity to targets like COX-2 and 5-LOX, correlating with analgesic and anti-inflammatory effects (Faheem, 2018).
Synthetic Approaches
The synthesis and biological evaluation of novel N-containing heterocycle derivatives, including arylidene 3-phenyl-1,2,4-oxadiazole-5-carbohydrazide, have been reported. These compounds were designed using molecular hybridization strategies, showing potent analgesic properties and suggesting a methodological framework for developing therapeutic agents (Leite et al., 1999).
Biological Screening
Studies have also focused on the synthesis of new 2-amino-1,3,4-oxadiazole derivatives with evaluations against Salmonella typhi, demonstrating significant antibacterial activity. This indicates the potential of such compounds in addressing bacterial infections, with structures confirmed using various spectral analyses (Salama, 2020).
properties
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-3-5-14(6-4-13)11-17(23)20-19-22-21-18(25-19)12-15-7-9-16(24-2)10-8-15/h3-10H,11-12H2,1-2H3,(H,20,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMPNPQGKGNCAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-benzoyl-4-bromophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2390733.png)
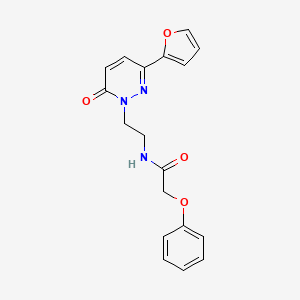
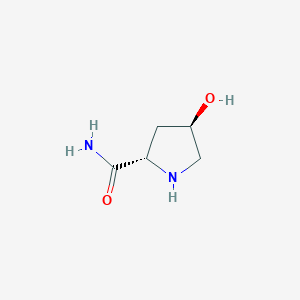
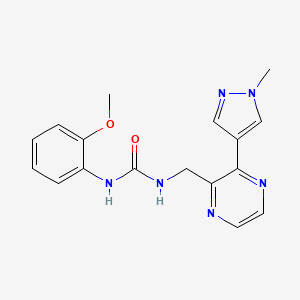
![ethyl 2-(benzoylamino)-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate](/img/structure/B2390739.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2390740.png)
![6-Phenylspiro[3.3]heptane-2,2-dicarboxylic acid](/img/structure/B2390742.png)
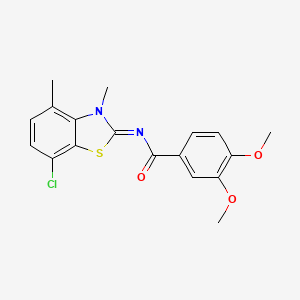
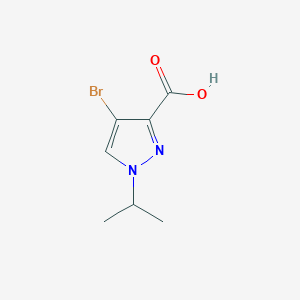


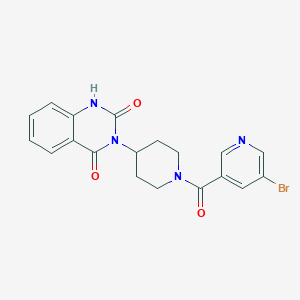
![Methyl 2-{[4-(2-thienyl)-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B2390753.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2390756.png)